![molecular formula C25H22N2S B14621394 4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline CAS No. 59097-95-9](/img/structure/B14621394.png)
4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science .
Méthodes De Préparation
The synthesis of 4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline typically involves multiple steps. One common method is the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization to form the benzothiazole ring . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to increase efficiency and yield .
Analyse Des Réactions Chimiques
4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzothiazole or quinoline rings.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, benzothiazole derivatives, including this compound, have shown potential as anti-tubercular agents, enzyme inhibitors, and imaging reagents . They are also used in the development of fluorescent materials and electroluminescent devices due to their unique optical properties .
Mécanisme D'action
The mechanism of action of 4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline involves its interaction with specific molecular targets and pathways. For example, benzothiazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This can lead to various biological effects, such as the inhibition of bacterial growth or the modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[7-(3-Ethyl-1,3-benzothiazol-2(3H)-ylidene)hepta-1,3,5-trien-1-yl]quinoline include other benzothiazole derivatives like 2-aminobenzenethiol and 3-ethyl-2-(7-(3-ethyl-2(3H)-benzothiazolylidene)-1,3,5-heptatrienyl)-1,3-benzothiazol-3-ium . These compounds share similar structural features and biological activities but may differ in their specific applications and properties. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
59097-95-9 |
|---|---|
Formule moléculaire |
C25H22N2S |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
3-ethyl-2-(7-quinolin-4-ylhepta-2,4,6-trienylidene)-1,3-benzothiazole |
InChI |
InChI=1S/C25H22N2S/c1-2-27-23-15-10-11-16-24(23)28-25(27)17-7-5-3-4-6-12-20-18-19-26-22-14-9-8-13-21(20)22/h3-19H,2H2,1H3 |
Clé InChI |
MEELZSWZDBVPKO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=CC=NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


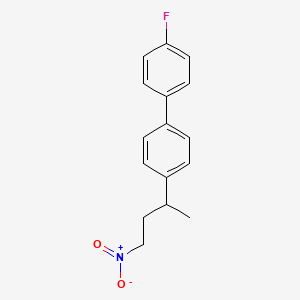

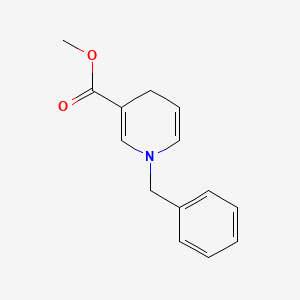
![3-[2,6-Di(propan-2-yl)phenoxy]-3-oxopropanoate](/img/structure/B14621332.png)
![1,3-Benzodithiole, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14621334.png)
![2-Chloro-1,4-diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14621337.png)
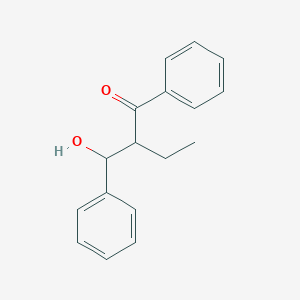



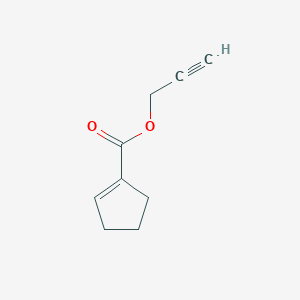
![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
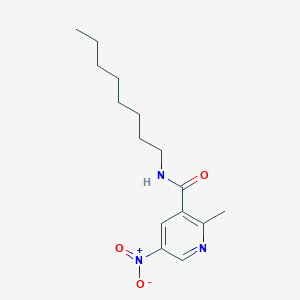
![1-[(2,3-Dimethoxy-2-methylpropoxy)methyl]-2-methylbenzene](/img/structure/B14621371.png)
